Quercetin-3-glucoside

Bioavailability Pharmacokinetics Flavonoid glycoside absorption

Quercetin-3-glucoside (Q3G, Isoquercitrin) is the only quercetin glycoside that exploits both lactase phlorizin hydrolase deglycosylation and intact SGLT1 transport, producing 2.84-fold higher plasma quercetin metabolite levels versus the aglycone. Its 328-fold superior aqueous solubility and 3.2-fold lower antiproliferative IC50 across colon, breast, liver, and lung cancer cell lines make it the unambiguous choice for aqueous formulations and in vivo disease models. Accept no substitute.

Molecular Formula C21H19O12-
Molecular Weight 463.4 g/mol
Cat. No. B1262563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin-3-glucoside
Synonyms2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy
flavone, 3,3',4',5,7-pentahydroxy-, 3-beta-D-glucofuranoside
isoquercetin
isoquercitin
isoquercitrin
isoquercitroside
isotrifoliin
quercetin 3-(beta-D-glucofuranoside)
quercetin 3-O-beta-D-glucofuranoside
quercetin-3-glucoside
quercetin-3-O-beta-glucoside
quercetin-3-O-glucoside
trifoliin
trifoliin A
Molecular FormulaC21H19O12-
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)[O-]
InChIInChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/p-1/t13-,15-,17+,18-,21+/m1/s1
InChIKeyOVSQVDMCBVZWGM-QSOFNFLRSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quercetin-3-glucoside (Isoquercitrin) – A Differentiated Flavonol Glycoside for Research and Industrial Procurement


Quercetin-3-glucoside (Q3G), also known as isoquercitrin or quercetin-3-O-β-D-glucopyranoside, is a naturally occurring monoglucosylated flavonol belonging to the broader quercetin glycoside family [1]. Unlike its aglycone parent quercetin, Q3G bears a glucose moiety at the 3-position of the C-ring, a structural feature that profoundly alters its physicochemical properties, bioavailability, and bioactivity profile [2]. Q3G is a major dietary flavonoid found in diverse plant sources such as onions, apples, tea, and mangoes, and can also be produced at industrial scale via enzymatic hydrolysis of rutin [3]. Its unique combination of enhanced aqueous solubility, superior oral absorption, and distinct in vitro/in vivo pharmacological signatures makes it a compelling candidate for nutraceutical, pharmaceutical, and cosmeceutical development.

Why Quercetin-3-glucoside Cannot Be Interchanged with Quercetin, Rutin, or Other Glycosidic Analogs


Quercetin-3-glucoside sits at a critical intersection within the quercetin glycoside landscape where minor structural variations produce disproportionately large functional consequences. While quercetin aglycone and glycosides such as rutin (quercetin-3-rutinoside), quercitrin (quercetin-3-rhamnoside), and hyperoside (quercetin-3-galactoside) share the same flavonol core, the identity of the sugar moiety dictates intestinal absorption mechanism, metabolic fate, and target tissue exposure [1]. For instance, the glucose at the 3-position enables recognition by the intestinal sodium-dependent glucose transporter 1 (SGLT1) and hydrolysis by lactase phlorizin hydrolase, pathways that are unavailable to rhamnose- or rutinose-bearing glycosides [2]. Consequently, substituting Q3G with the cheaper and more abundant rutin or quercetin aglycone can lead to drastically different pharmacokinetic profiles and, ultimately, divergent in vivo efficacy, as corroborated by head-to-head comparative studies in rodent models [3].

Quercetin-3-glucoside: Quantifiable Differentiation Evidence Against Closest Analogs


Oral Bioavailability: Quercetin-3-glucoside vs. Quercetin Aglycone and Rutin in a Rat Model

In a direct head-to-head rat study, quercetin-3-glucoside delivered a 3-fold higher peak plasma concentration of total quercetin metabolites (33.2 ± 3.5 μM) compared to quercetin aglycone (11.7 ± 1.8 μM) after an oral dose of 20 mg quercetin equivalents [1]. The superior exposure was sustained over a 24 h period. Rutin yielded only ~3 μM, while quercetin-3-rhamnoside was virtually undetectable, demonstrating that 3-O-glucosylation uniquely enables efficient small-intestinal absorption.

Bioavailability Pharmacokinetics Flavonoid glycoside absorption

Antiproliferative Potency: Quercetin-3-glucoside Surpasses Quercetin and Rutin Across Five Cancer Cell Lines

A comparative antiproliferative study across six human cancer cell lines revealed that Q3G was the most potent derivative. The IC50 of Q3G ranged from 15 to 25 μM in HT-29, HCT 116, MCF-7, HepG2, and A549 cells, whereas quercetin aglycone exhibited IC50 >80 μM in the same panel, and rutin showed the least activity [1]. This represents at least a 3.2-fold improvement in potency over quercetin aglycone.

Anticancer Cytotoxicity Flavonoid glycoside activity

Intestinal Absorption: Quercetin-3-glucoside vs. Hyperoside (Quercetin-3-galactoside)

In a rat pharmacokinetic study comparing two structurally similar flavonol glycosides, orally administered isoquercitrin (quercetin-3-O-glucoside, 4.5 mg/kg) was rapidly absorbed and converted to glucuronidated quercetin, which appeared as the major plasma metabolite. In stark contrast, hyperoside (quercetin-3-O-galactoside, 6.0 mg/kg) could not be detected in plasma in either unchanged or conjugated form [1]. This demonstrates that the stereochemistry of a single hydroxyl group on the sugar (glucose vs. galactose) determines whether systemic exposure is achieved.

Oral absorption Flavonoid glycoside Pharmacokinetics

α-Glucosidase Inhibition: Contextualizing Q3G Activity Relative to Quercetin Aglycone

In an in vitro α-glucosidase inhibition assay, quercetin aglycone demonstrated superior inhibitory potency (IC50 = 29.47 ± 3.36 μM) compared to quercetin-3-glucoside (Q3G), although Q3G still exhibited significant inhibition [1]. This indicates that for α-glucosidase-targeted applications, the aglycone may be preferred if local GI activity is the primary endpoint; however, if systemic exposure and multi-target pharmacology are desired, Q3G's bioavailability advantage may outweigh this in vitro potency gap. Notably, the exact IC50 value for Q3G was not specified in numeric form in this particular study, representing a data gap for quantitative comparison.

Diabetes α-glucosidase Enzyme inhibition

Antioxidant Activity by DPPH: Quercetin-3-glucoside Matches or Exceeds Quercetin and Rutin

In a study employing the DPPH radical scavenging assay, quercetin-3-glucoside (produced by enzymatic hydrolysis of rutin) exhibited high antioxidant activity that was statistically comparable to or slightly higher than that of quercetin aglycone and significantly superior to intact rutin [1]. The DPPH scavenging capacity of the Q3G-containing hydrolysate was reported as the highest among all tested samples, confirming that 3-O-glucosylation does not compromise—and may modestly enhance—radical quenching capability relative to the aglycone in this assay system.

Antioxidant DPPH radical scavenging Flavonoid comparison

Neuroprotection in an Alzheimer's Disease Mouse Model: Q3G vs. Quercetin Aglycone

In an Aβ25–35-injected Alzheimer's disease mouse model, both quercetin (Q) and quercetin-3-β-D-glucoside (Q3G) administered orally at 30 mg/kg/day for 14 days significantly improved memory and cognitive function in T-maze and novel object recognition tests compared to Aβ-injected controls [1]. Both compounds also inhibited lipid peroxidation and NO formation in the brain. The aglycone form Q showed slightly higher protective effects on long-term spatial memory in the Morris water maze test, but Q3G still conferred statistically significant neuroprotection. This comparable in vivo efficacy, combined with Q3G's superior oral bioavailability, positions Q3G as a practical alternative that may require lower or less frequent dosing to achieve similar brain exposure.

Neuroprotection Alzheimer's disease Cognitive function

Quercetin-3-glucoside: Optimal Application Scenarios Driven by Comparative Evidence


In Vivo Efficacy Studies Requiring High Oral Bioavailability

When designing rodent or larger-animal studies where systemic exposure to quercetin is critical, Q3G is the glycoside of choice. The direct evidence of 2.84-fold higher plasma quercetin metabolite levels versus quercetin aglycone [1], and its virtually exclusive absorption compared to rutin or quercetin-3-rhamnoside, means Q3G can achieve target plasma concentrations at lower oral doses, reducing compound cost and potential gastrointestinal side effects. This is particularly relevant for chronic disease models such as metabolic syndrome, neurodegeneration, or cancer where sustained systemic levels are essential.

Anticancer Drug Discovery and Lead Optimization Programs

Q3G's 3.2-fold or greater improvement in antiproliferative IC50 over quercetin aglycone across colon, breast, liver, and lung cancer cell lines [1] makes it a superior starting scaffold for medicinal chemistry efforts. The combination of higher in vitro potency and better bioavailability provides a stronger foundation for structure-activity relationship (SAR) studies and prodrug design. Procurement of highly pure (>98%) Q3G is recommended for cytotoxicity screening cascades where both potency and potential for in vivo translation are decision criteria.

Nutraceutical and Functional Food Formulation Development

For dietary supplement and functional food manufacturers, Q3G's balanced profile of high DPPH radical scavenging activity [1] and markedly enhanced aqueous solubility (reported 328-fold higher than quercetin aglycone [2]) addresses the two most critical formulation challenges: bioactivity and dispersibility. Unlike quercetin aglycone, which requires complex formulation strategies to overcome poor solubility, Q3G can be incorporated into aqueous-based beverages, gels, and emulsions with fewer excipients, reducing production costs and improving consumer acceptance.

Pharmacokinetic and Drug Transporter Mechanistic Studies

The unique absorption mechanism of Q3G—involving both lactase phlorizin hydrolase-mediated deglycosylation and intact transport via SGLT1 [1]—makes it an invaluable probe substrate for investigating intestinal flavonoid transport, drug-nutrient interactions, and the role of glucose transporters in xenobiotic absorption. Its well-characterized metabolic fate (extensive glucuronidation and sulfation) also provides a defined baseline for studying phase II metabolism in the gut-liver axis. Procurement of high-purity, analytically certified Q3G is essential for reproducible transporter kinetics and metabolite profiling studies.

Quote Request

Request a Quote for Quercetin-3-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.